N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}butanamide
Description
N-{1-(2-Methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}butanamide (CAS: 951954-51-1) is a pyrrole-based sulfonamide derivative with the molecular formula C₂₀H₂₈N₂O₄S and a molecular weight of 392.5 g/mol . Its structure comprises:
- A 1H-pyrrole core substituted with 4,5-dimethyl groups.
- A 2-methoxyethyl chain at the N1 position.
- A 4-methylphenylsulfonyl (tosyl) group at the C3 position.
- A butanamide (C₃H₇CONH-) moiety at the C2 position.
Properties
Molecular Formula |
C20H28N2O4S |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]butanamide |
InChI |
InChI=1S/C20H28N2O4S/c1-6-7-18(23)21-20-19(15(3)16(4)22(20)12-13-26-5)27(24,25)17-10-8-14(2)9-11-17/h8-11H,6-7,12-13H2,1-5H3,(H,21,23) |
InChI Key |
SEJLHPFMFWGPLH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=C(C(=C(N1CCOC)C)C)S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Substitution Reactions:
Sulfonylation: The sulfonyl group can be introduced using sulfonyl chlorides in the presence of a base.
Amidation: The final step involves the formation of the butanamide group through an amidation reaction with butanoyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps and the development of more efficient catalysts for the substitution and sulfonylation reactions.
Chemical Reactions Analysis
Types of Reactions
N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the methoxyethyl group to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic ring can undergo further electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}butanamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the effects of sulfonyl and pyrrole groups on biological systems.
Mechanism of Action
The mechanism of action of N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}butanamide involves its interaction with specific molecular targets. The sulfonyl group can interact with proteins, potentially inhibiting their function. The pyrrole ring can also participate in π-π interactions with aromatic amino acids in proteins, affecting their structure and function.
Comparison with Similar Compounds
Key Observations:
Core Heterocycles: The target compound’s pyrrole core contrasts with the piperidine (), pyrazolopyrimidine (), and hexan-2-yl () backbones of analogs.
Sulfonyl Groups : The target’s tosyl group differs from the benzenesulfonamide in . Tosyl groups are bulkier and more lipophilic than simple sulfonamides, which may influence membrane permeability .
Side Chains : The methoxyethyl chain in the target compound is shorter and less sterically hindered than the diphenylhexan-2-yl group in , suggesting better solubility but weaker hydrophobic interactions .
Physicochemical and Functional Comparison
Key Findings:
- 4-Methoxybutyrylfentanyl () is a potent opioid analog due to its piperidine-phenethyl pharmacophore, a feature absent in the target compound .
- The pharmacopeial butanamides () exhibit stereochemical complexity and hydroxyl/oxo groups, which are critical for hydrogen bonding in enzyme-active sites . The target compound lacks these groups, suggesting divergent applications.
- Sulfonamide vs. Tosyl : The target’s tosyl group may confer greater metabolic stability compared to simpler sulfonamides (e.g., ) due to steric protection of the sulfonyl moiety .
Research Implications and Gaps
- Structural Uniqueness: The combination of pyrrole, tosyl, and methoxyethyl groups distinguishes the target compound from known butanamides. This architecture merits further study for applications in medicinal chemistry or materials science.
- Data Gaps: Experimental data on solubility, stability, and biological activity are lacking.
Biological Activity
N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}butanamide is a complex organic compound with a unique molecular structure that includes a pyrrole ring and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H26N2O4S, with a molecular weight of 378.5 g/mol. The structural features include:
- Pyrrole Ring : A five-membered aromatic heterocycle.
- Butanamide Chain : Contributes to the compound's solubility and biological interactions.
- Methoxyethyl Group : Enhances lipophilicity and potential receptor interactions.
- Sulfonyl Group : May play a role in enzyme inhibition or receptor modulation.
Biological Activity
Research indicates that this compound exhibits significant biological activity through various mechanisms:
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structures have shown antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anticancer Properties
This compound has been investigated for its anticancer potential. It is believed to interact with specific enzymes and receptors involved in cancer cell proliferation and apoptosis. Research has indicated that derivatives of pyrrole compounds can induce cell cycle arrest and promote apoptosis in various cancer cell lines.
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with:
- Enzymes : Inhibition of key enzymes involved in metabolic pathways.
- Receptors : Modulation of receptor activity affecting cellular signaling pathways.
These interactions may lead to altered cellular responses, contributing to its observed biological effects.
Research Findings and Case Studies
Recent studies have focused on the synthesis and biological evaluation of this compound. For instance:
- Synthesis : The synthesis typically involves multiple steps, including the formation of the pyrrole ring followed by the introduction of various substituents. Careful control over reaction conditions is crucial for achieving high yields.
- Cell Culture Studies : In vitro studies have demonstrated that this compound can enhance monoclonal antibody production in recombinant CHO cells while suppressing unwanted glycosylation processes .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C19H26N2O4S |
| Molecular Weight | 378.5 g/mol |
| IUPAC Name | N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]butanamide |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
| Anticancer Activity | Induces apoptosis in cancer cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
